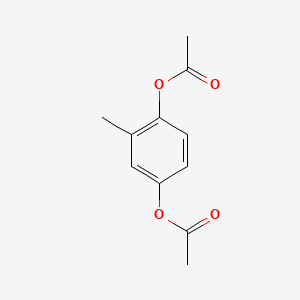
2,5-Diacetoxytoluene
Descripción general
Descripción
2,5-Diacetoxytoluene, also known as methylhydroquinone diacetate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of toluene, where two hydroxyl groups are acetylated. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diacetoxytoluene can be synthesized through the acetylation of 2,5-dihydroxytoluene. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of 2,5-dihydroxytoluene in the presence of a catalyst. The reaction mixture is then heated to promote the acetylation reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2,5-dihydroxytoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Quinones such as 2,5-diacetoxy-1,4-benzoquinone.
Reduction: 2,5-Dihydroxytoluene.
Substitution: Nitro derivatives such as 2,5-diacetoxy-3-nitrotoluene.
Aplicaciones Científicas De Investigación
2,5-Diacetoxytoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: It serves as a precursor in the synthesis of drugs that require acetylated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2,5-diacetoxytoluene primarily involves its ability to undergo acetylation and deacetylation reactions. These reactions are catalyzed by enzymes such as acetyltransferases and deacetylases. The compound can act as a substrate for these enzymes, leading to the formation of acetylated or deacetylated products. These reactions play a crucial role in various biochemical pathways, including the regulation of gene expression and protein function .
Comparación Con Compuestos Similares
2,4-Diacetoxytoluene: Similar to 2,5-diacetoxytoluene but with acetyl groups at the 2 and 4 positions.
2,6-Diacetoxytoluene: Acetyl groups are located at the 2 and 6 positions.
2,5-Dihydroxytoluene: The non-acetylated form of this compound.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties compared to its isomers. The position of the acetyl groups influences the compound’s reactivity and its ability to participate in various chemical reactions. This makes this compound a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
(4-acetyloxy-3-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400448 | |
| Record name | 2,5-Diacetoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-27-1 | |
| Record name | 2,5-Diacetoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1587041.png)

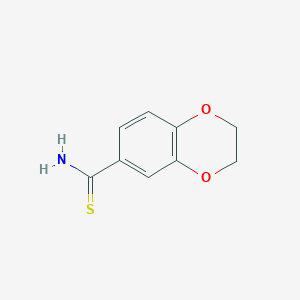


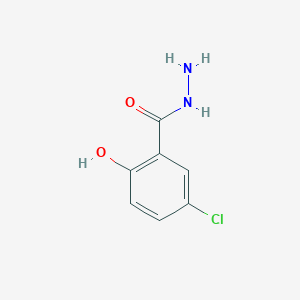
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
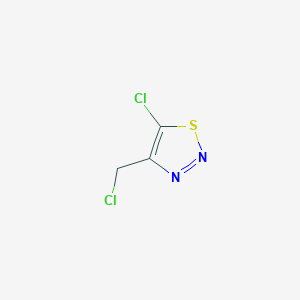
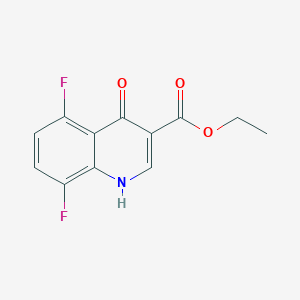

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
